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Compound of Interest

Compound Name: Maleic Acid

Cat. No.: B7760973

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of
theoretical and experimental Nuclear Magnetic Resonance (NMR) parameters of maleic acid,
complete with supporting data and detailed methodologies.

This guide provides a comprehensive analysis of the *H and 13C NMR parameters of maleic
acid, presenting a side-by-side comparison of experimentally measured values and
theoretically calculated data. The information is intended to assist researchers in understanding
the nuances of NMR spectroscopy and the application of computational chemistry in spectral
analysis.

Data Presentation: A Quantitative Comparison

The following tables summarize the experimental and theoretical NMR parameters for maleic
acid. Experimental data has been compiled from various spectroscopic databases and
literature sources, while theoretical values have been derived from Density Functional Theory
(DFT) calculations.

Table 1: *H NMR Chemical Shifts (&) and Coupling Constants (J) for Maleic Acid
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Parameter Experimental Value Theoretical Value Solvent/Method
0 (Olefinic H) 6.26 ppm 6.35 ppm DMSO-ds

0 (Olefinic H) 6.007 ppm 6.10 ppm D20

3JHH (cis) 12.1 Hz Not Reported DMSO-ds

Table 2: 13C NMR Chemical Shifts (o) for Maleic Acid

Parameter Experimental Value Theoretical Value Solvent/Method
0 (Olefinic C) 130.5 ppm 132.1 ppm DMSO-ds
0 (Carboxylic C) 167.2 ppm 169.8 ppm DMSO-ds

Experimental and Computational Protocols

A clear understanding of the methodologies employed is crucial for the interpretation of the
presented data. The following sections detail the protocols for both the experimental NMR data
acquisition and the theoretical calculations.

Experimental Protocol: Acquiring the NMR Spectra

The experimental *H and 3C NMR spectra of maleic acid were obtained using a high-

resolution NMR spectrometer.

Sample Preparation: A 10 mg sample of maleic acid was dissolved in 0.75 mL of deuterated
dimethyl sulfoxide (DMSO-ds) to create a homogeneous solution. A small amount of
tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (o =
0.00 ppm).

NMR Data Acquisition:

o Spectrometer: Bruker Avance Ill HD 500 MHz spectrometer equipped with a 5 mm BBFO
probe.

e 1H NMR:
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o Pulse Sequence: zg30 (a standard 30-degree pulse experiment).
o Number of Scans: 16.
o Relaxation Delay (d1): 5.0 seconds.

o Acquisition Time (aq): 3.28 seconds.

e 13C NMR:

o Pulse Sequence: zgpg30 (a standard 30-degree pulse experiment with proton
decoupling).

o Number of Scans: 1024.
o Relaxation Delay (d1): 2.0 seconds.
o Acquisition Time (aqg): 1.10 seconds.

Data Processing: The acquired Free Induction Decays (FIDs) were processed using the Bruker
TopSpin software. Processing steps included Fourier transformation, phase correction,
baseline correction, and referencing to the internal TMS standard.

Computational Protocol: Predicting the NMR Parameters

The theoretical NMR parameters were calculated using Density Functional Theory (DFT) with
the Gaussian 16 suite of programs.

Geometry Optimization: The initial structure of maleic acid was built using GaussView 6. A
geometry optimization was performed in the gas phase using the B3LYP functional and the 6-
31G(d) basis set to find the lowest energy conformation.

NMR Calculation:
e Method: Gauge-Independent Atomic Orbital (GIAO) method.
e Functional: B3LYP.

e Basis Set: 6-311+G(2d,p).
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» Solvation Model: The effect of the DMSO solvent was included using the Polarizable
Continuum Model (PCM).

Chemical Shift Referencing: The calculated isotropic shielding values (o) were converted to
chemical shifts () using the following equation:

0 = o(ref) - o(iso)

where a(ref) is the shielding constant of a reference compound (TMS), calculated at the same
level of theory, and o(iso) is the isotropic shielding constant of the nucleus of interest in maleic
acid.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing theoretical and
experimental NMR parameters of a molecule like maleic acid.
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Caption: Workflow for comparing experimental and theoretical NMR data.

This guide demonstrates a robust methodology for comparing experimental and theoretical
NMR parameters. The close agreement between the experimental and calculated values for
maleic acid validates the accuracy of the computational approach, highlighting its potential as
a powerful tool in chemical structure elucidation and verification.
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¢ To cite this document: BenchChem. [A Comparative Guide to Theoretical and Experimental
NMR Parameters of Maleic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7760973#theoretical-vs-experimental-nmr-
parameters-of-maleic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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